molecular formula C11H18N2O2 B8545324 4-(4-Methyl-3-oxo-piperazin-1-yl)-cyclohexan-1-one

4-(4-Methyl-3-oxo-piperazin-1-yl)-cyclohexan-1-one

Cat. No. B8545324
M. Wt: 210.27 g/mol
InChI Key: VSEIKNLNWMQWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998949B2

Procedure details

2.3 g 8-(4-methyl-3-oxo-piperazin-1-yl)-1,4-dioxa-spiro[4,5]decane are stirred in 20 ml of 4M HCl for 48 hours at ambient temperature, for 7 hours at 50° C. and for two hours at 70° C. The mixture is made alkaline with 4M sodium hydroxide solution and extracted five times with 40 ml dichloromethane. The organic phase is evaporated down and the product is purified by column chromatography.
Name
8-(4-methyl-3-oxo-piperazin-1-yl)-1,4-dioxa-spiro[4,5]decane
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)[CH2:4][C:3]1=[O:18].[OH-].[Na+]>Cl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)[CH2:4][C:3]1=[O:18] |f:1.2|

Inputs

Step One
Name
8-(4-methyl-3-oxo-piperazin-1-yl)-1,4-dioxa-spiro[4,5]decane
Quantity
2.3 g
Type
reactant
Smiles
CN1C(CN(CC1)C1CCC2(OCCO2)CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted five times with 40 ml dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated down
CUSTOM
Type
CUSTOM
Details
the product is purified by column chromatography

Outcomes

Product
Name
Type
Smiles
CN1C(CN(CC1)C1CCC(CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.